Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate
Description
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), a bromomethyl substituent at position 4, and a methyl group at position 2. The Boc group enhances stability and solubility in organic solvents, making the compound a versatile intermediate in medicinal chemistry and drug synthesis .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJVWWMRIFCFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CBr)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate typically involves the bromination of tert-butyl 3-methylpiperidine-1-carboxylate. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Carried out in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine yields a tertiary amine, while oxidation with potassium permanganate produces a carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. This reactivity is exploited in the synthesis of diverse chemical entities with desired biological or chemical properties.
Comparison with Similar Compounds
Reactivity Differences
Physicochemical Properties
- Lipophilicity : The 4-methylpentyl chain in tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate () increases logP compared to the bromomethyl-containing target compound, affecting membrane permeability .
- Polarity : The hydroxyl group in ’s compound raises water solubility, whereas the target compound’s bromine enhances organic-phase reactivity .
Biological Activity
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a bromomethyl group and a tert-butyl ester. Its molecular formula is C₁₁H₁₄BrN₁O₂, with a molecular weight of approximately 272.14 g/mol. The presence of the bromine atom in the structure is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be crucial in therapeutic contexts. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
- Receptor Modulation : It may also act on various receptors, potentially modulating their activity. This modulation can lead to changes in cellular signaling pathways that are relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against both gram-negative and gram-positive bacteria. This suggests that the compound could be explored for its potential as an antibacterial agent.
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of related piperidine derivatives. For example, certain piperidine compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, which is beneficial in preventing neurodegeneration associated with diseases like Alzheimer's . this compound could similarly provide protective effects against amyloid beta-induced toxicity.
Case Studies
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl 4-(bromomethyl)piperidine | Antimicrobial, Neuroprotective | Bromine substitution enhances reactivity |
| Piperine derivatives | GABA receptor modulation | Potent effects on neurotransmitter systems |
| Acetylcholinesterase inhibitors | Cognitive enhancement | Targeting cholinergic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
